REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[S:6](Cl)([C:9]1[CH:15]=[CH:14][C:12]([CH3:13])=[CH:11][CH:10]=1)(=[O:8])=[O:7]>[OH-].[Na+].C(OCC)C>[CH3:13][C:12]1[CH:14]=[CH:15][C:9]([S:6]([NH:1][CH2:2][C:3]([OH:5])=[O:4])(=[O:8])=[O:7])=[CH:10][CH:11]=1 |f:2.3|
|
Name
|
|
Quantity
|
2.62 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring over 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The ethereal layer was separated
|
Type
|
ADDITION
|
Details
|
the aqueous layer treated with 2N HCl solution
|
Type
|
CUSTOM
|
Details
|
to precipitate from the solution
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WAIT
|
Details
|
the mother liquor placed in a fridge overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
FILTRATION
|
Details
|
The solid was again collected by filtration
|
Type
|
CUSTOM
|
Details
|
the combined collected solid
|
Type
|
CUSTOM
|
Details
|
was dried under high vacuum
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 613 mg | |
YIELD: PERCENTYIELD | 21% | |
YIELD: CALCULATEDPERCENTYIELD | 20.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |